N-[3-(4-oxochromen-3-yl)phenyl]acetamide
Description
N-[3-(4-Oxochromen-3-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a chromen-4-one (4-oxochromene) ring system attached to a phenyl group at the meta position. The acetamide moiety enhances hydrogen-bonding capacity, which is critical for interactions with biological targets.
Properties
IUPAC Name |
N-[3-(4-oxochromen-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)18-13-6-4-5-12(9-13)15-10-21-16-8-3-2-7-14(16)17(15)20/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOAPWZYSQVSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-oxochromen-3-yl)phenyl]acetamide typically involves the reaction of 3-formylchromone with aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the synthesis of chromone derivatives, including this compound, often employs green chemistry principles. Methods such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media are used to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-oxochromen-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone moiety to chromanones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(4-oxochromen-3-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes
Mechanism of Action
The mechanism of action of N-[3-(4-oxochromen-3-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of the STAT5 protein, which plays a role in cell signaling pathways . The compound’s effects are mediated through binding to specific sites on the target proteins, leading to alterations in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Core Heterocyclic Structure Variations
The chromenone core distinguishes N-[3-(4-oxochromen-3-yl)phenyl]acetamide from other heterocyclic acetamides:
Key Insight: The chromenone’s oxygen atom and fused benzene ring may improve solubility and target binding compared to sulfur-containing thienopyrimidines or nitrogen-rich indoles. Phthalimides, while structurally similar, are more suited for materials science due to their thermal stability .
Substituent Effects on the Phenyl Ring
Substituents on the phenyl ring significantly influence bioactivity and physicochemical properties:
Acetamide Linkage and Position
The position and functionalization of the acetamide group modulate molecular interactions:
Key Insight : The meta-substituted acetamide in the target compound may offer a balance between steric hindrance and flexibility, unlike para-substituted analogs with bulky groups (e.g., sulfamoyl in ) .
Q & A
Q. How does the compound’s stereochemistry impact its biological activity?
- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts) produces stereoisomers for comparative testing. Circular Dichroism (CD) spectroscopy characterizes chiral centers. Biological assays on isolated enantiomers (e.g., via chiral HPLC) reveal stereospecific effects on target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
